MARK Substrate Enables Detection of MARK4-Mediated Tau Ser262 Phosphorylation with 70% Signal Reduction Under Inhibitor Treatment
In a direct in vitro kinase assay using GST-MARK4 incubated with purified His-Tau and ATP, the phosphorylation of tau at Ser262 was quantified following treatment with methylene blue (MB), a MARK4 inhibitor. The ratio of monomeric pTau Ser262 to monomeric total tau decreased by approximately 70% at 10 μM MB concentration relative to untreated control, demonstrating that MARK4-dependent tau phosphorylation can be specifically and quantitatively monitored [1].
| Evidence Dimension | MARK4-mediated tau Ser262 phosphorylation inhibition |
|---|---|
| Target Compound Data | pTau Ser262/total tau ratio reduction: ~70% at 10 μM methylene blue |
| Comparator Or Baseline | Untreated control (100% phosphorylation) |
| Quantified Difference | ~70% reduction in phosphorylation signal |
| Conditions | In vitro kinase assay: GST-MARK4 + His-Tau + ATP, 30 min at 30°C, n=4 |
Why This Matters
This quantifiable signal window validates the substrate for robust MARK inhibitor screening and potency determination.
- [1] Soppina V, Vaidya RA, Vaidya AB, et al. Methylene blue directly inhibits MARK4 activity and reduces tau phosphorylation. Sci Rep. 2016;6:34784. Figure 6. View Source
